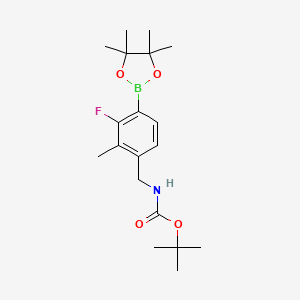
tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a fluorine atom, and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane moiety, which is then coupled with the benzyl carbamate derivative. The reaction conditions often include the use of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is used as a building block in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs and therapeutic agents. Its ability to undergo selective reactions makes it a valuable tool in medicinal chemistry for the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate involves its ability to participate in selective chemical reactions. The dioxaborolane moiety can form stable complexes with transition metals, facilitating catalytic processes. The fluorine atom and tert-butyl carbamate group can influence the compound’s reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is unique due to the presence of both a fluorine atom and a dioxaborolane moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C19H29BFNO4 |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H29BFNO4/c1-12-13(11-22-16(23)24-17(2,3)4)9-10-14(15(12)21)20-25-18(5,6)19(7,8)26-20/h9-10H,11H2,1-8H3,(H,22,23) |
Clave InChI |
WRXZULNLLLXPEI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)CNC(=O)OC(C)(C)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


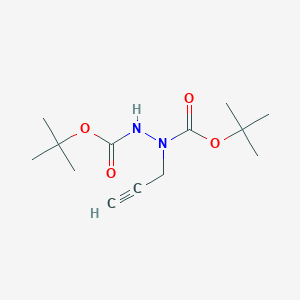
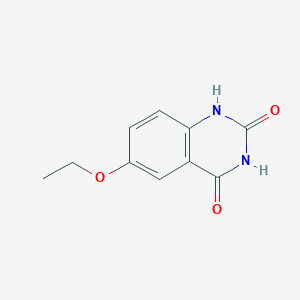
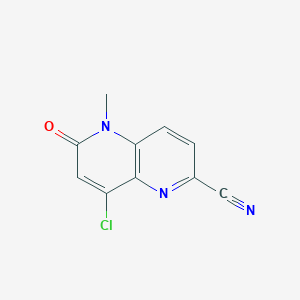
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)


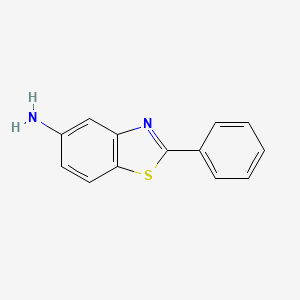

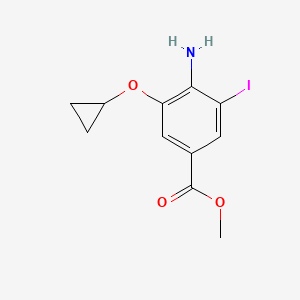
![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
